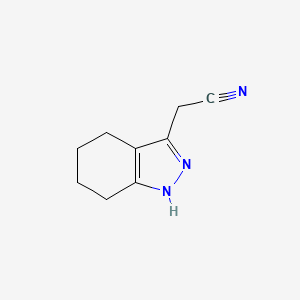
2-(4,5,6,7-Tetrahydro-1h-indazol-3-yl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4,5,6,7-Tetrahydro-1h-indazol-3-yl)acetonitrile is a heterocyclic compound that belongs to the indazole family. Indazole derivatives are known for their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5,6,7-Tetrahydro-1h-indazol-3-yl)acetonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with ketones or aldehydes, followed by cyclization to form the indazole ring . The reaction conditions often include the use of acidic or basic catalysts and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4,5,6,7-Tetrahydro-1h-indazol-3-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the nitrile group to amines or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction can produce amines. Substitution reactions can lead to a variety of substituted indazole derivatives .
Applications De Recherche Scientifique
2-(4,5,6,7-Tetrahydro-1h-indazol-3-yl)acetonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its therapeutic potential in treating various diseases, including inflammatory conditions and cancer.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mécanisme D'action
The mechanism of action of 2-(4,5,6,7-Tetrahydro-1h-indazol-3-yl)acetonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target. In cancer research, it may induce apoptosis or inhibit cell proliferation by targeting key signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,5,6,7-Tetrahydro-1H-indazole: A closely related compound with similar biological activities.
Indazole-3-carboxylic acid: Another indazole derivative with potential therapeutic applications.
1H-Benzimidazole: Shares structural similarities and exhibits comparable biological properties
Uniqueness
2-(4,5,6,7-Tetrahydro-1h-indazol-3-yl)acetonitrile is unique due to its specific substitution pattern and the presence of the acetonitrile group. This structural feature can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C9H11N3 |
|---|---|
Poids moléculaire |
161.20 g/mol |
Nom IUPAC |
2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)acetonitrile |
InChI |
InChI=1S/C9H11N3/c10-6-5-9-7-3-1-2-4-8(7)11-12-9/h1-5H2,(H,11,12) |
Clé InChI |
WYMDMUWPLFRBDF-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=C(C1)C(=NN2)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



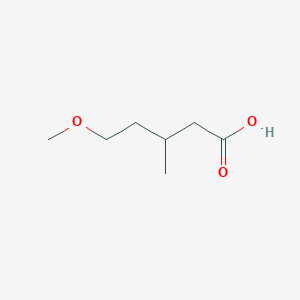


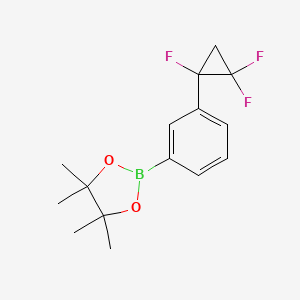
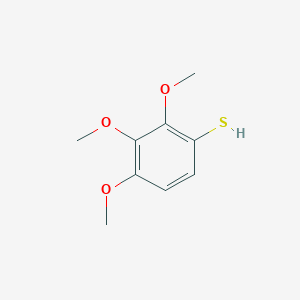
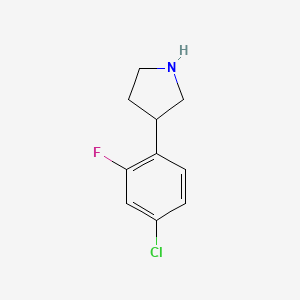

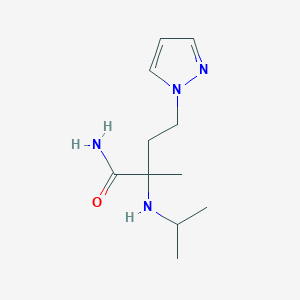
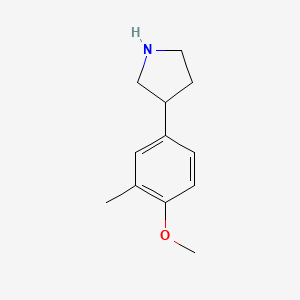

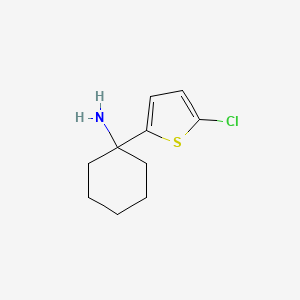
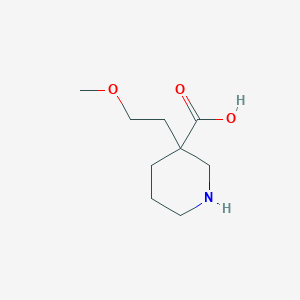
![3-[2-(2,1,3-Benzothiadiazole-4-sulfonamido)-2-phenylacetamido]benzoicacid](/img/structure/B13528895.png)
